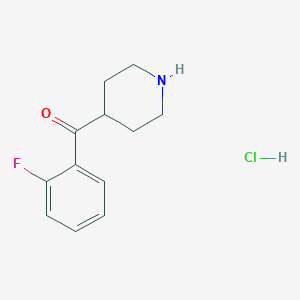

4-(2-Fluorobenzoyl)piperidine hydrochloride

Overview

Description

4-(2-Fluorobenzoyl)piperidine hydrochloride is a synthetic compound that features a piperidine ring attached to a fluorinated benzoyl group at the 4th position.

Preparation Methods

The synthesis of 4-(2-Fluorobenzoyl)piperidine hydrochloride typically involves the acylation of piperidine with 2-fluorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Piperidine+2-Fluorobenzoyl chloride→4-(2-Fluorobenzoyl)piperidine+HCl

In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high yield and purity .

Chemical Reactions Analysis

4-(2-Fluorobenzoyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

4-(2-Fluorobenzoyl)piperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorinated benzoyl group can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The piperidine ring provides a scaffold that can interact with various enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

4-(2-Fluorobenzoyl)piperidine hydrochloride can be compared with other similar compounds such as:

- 4-(4-Fluorobenzoyl)piperidine hydrochloride

- 4-(2-Chlorobenzoyl)piperidine hydrochloride

- 4-(2-Bromobenzoyl)piperidine hydrochloride

These compounds share a similar structure but differ in the substituents on the benzoyl group. The presence of different halogens (fluorine, chlorine, bromine) can significantly alter their chemical properties and biological activities, making this compound unique in its specific applications and effects .

Biological Activity

4-(2-Fluorobenzoyl)piperidine hydrochloride is a synthetic compound characterized by a piperidine ring substituted with a fluorinated benzoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

- IUPAC Name: (2-fluorophenyl)-piperidin-4-ylmethanone; hydrochloride

- Molecular Formula: C12H14ClFNO

- Molecular Weight: 243.70 g/mol

- CAS Number: 64671-29-0

The compound features a piperidine scaffold, which is known for its versatility in drug design, allowing for interactions with various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, influencing biological pathways. The fluorinated benzoyl group enhances the compound's electronic properties, potentially affecting its binding affinity to enzymes and receptors. The piperidine structure provides a framework for these interactions, which may modulate enzyme activity and receptor signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoylpiperidine derivatives, including this compound. The compound has been shown to inhibit the growth of various cancer cell lines, with IC50 values indicating significant antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| Human breast cancer | 7.9 - 92 |

| Ovarian cancer | Varies |

| Colorectal cancer | Varies |

For example, a related compound with a similar structure exhibited an IC50 value as low as 0.84 µM against monoacylglycerol lipase (MAGL), suggesting that structural modifications can enhance biological activity .

Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter receptors. It shows notable affinity for serotonin receptors (5-HT2A) and dopaminergic receptors (D1, D2), which are crucial in treating neuropsychiatric disorders:

| Receptor Type | Affinity (pKi) |

|---|---|

| 5-HT2A | 8.04 |

| D2 | 6.25 |

This profile indicates potential use as an atypical antipsychotic with fewer side effects compared to traditional antipsychotics like haloperidol .

Case Studies and Research Findings

- In Silico Studies : A study utilized computer-aided methods to predict the biological activity spectra of new piperidine derivatives, including those similar to this compound. The findings suggested broad pharmacological applications, including anti-cancer and neuroprotective effects .

- Comparative Analysis : When compared to other halogenated benzoylpiperidines, such as 4-(4-fluorobenzoyl)piperidine hydrochloride, variations in halogen substituents significantly influenced their biological activities, highlighting the importance of chemical modifications in drug design .

Properties

IUPAC Name |

(2-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCFQMBSDJUUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90525111 | |

| Record name | (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64671-29-0 | |

| Record name | (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.